molecular formula C11H14BrN B2596293 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine CAS No. 2167921-61-9

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

Cat. No.: B2596293
CAS No.: 2167921-61-9
M. Wt: 240.144
InChI Key: JYLAAWZFYJIIES-UHFFFAOYSA-N
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Description

3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is a chemical compound with the molecular formula C11H14BrN It is a brominated derivative of tetrahydrobenzoannulene, characterized by the presence of a bromine atom at the 3-position and an amine group at the 6-position

Scientific Research Applications

3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine has several applications in scientific research:

Mechanism of Action

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine typically involves the bromination of tetrahydrobenzoannulene followed by amination. One common method involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 3-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.

    Oxidation: Formation of 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-nitroso or 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-nitro.

    Reduction: Formation of 6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A structurally similar compound with a ketone group instead of an amine group.
  • 2-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Another similar compound with the bromine atom at the 2-position and a ketone group at the 5-position .

Uniqueness

3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is unique due to the presence of both a bromine atom and an amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6,11H,1-3,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLAAWZFYJIIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C(C1)C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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